4-Fluoro-3-(naphthalen-1-yl)benzoic acid
Overview
Description
4-Fluoro-3-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C18H13FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a naphthyl group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown potent activity against staphylococcus aureus and acinetobacter baumannii .
Mode of Action
Related compounds have been observed to disrupt the bacterial cell membrane , which could potentially be a mode of action for this compound as well.
Result of Action
Related compounds have shown bactericidal effects on staphylococcus aureus and bacteriostatic effects on acinetobacter baumannii .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(naphthalen-1-yl)benzoic acid typically involves the reaction of 4-fluorobenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-fluorobenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom or the naphthyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Fluoro-3-(naphthalen-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(naphthalen-2-yl)benzoic acid: Similar structure but with the naphthyl group attached at a different position.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a naphthyl group.
3-(Naphthalen-1-yl)benzoic acid: Lacks the fluorine atom.
Uniqueness
4-Fluoro-3-(naphthalen-1-yl)benzoic acid is unique due to the combination of the fluorine atom and the naphthyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-fluoro-3-naphthalen-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-9-8-12(17(19)20)10-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJVPMARNOGNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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